molecular formula C9H11FN2OS B8372732 N-ethoxy-N'-(4-fluorophenyl)thiourea

N-ethoxy-N'-(4-fluorophenyl)thiourea

Cat. No. B8372732
M. Wt: 214.26 g/mol
InChI Key: MFFKZJMPDVPEEP-UHFFFAOYSA-N
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Patent
US07220856B2

Procedure details

4-Fluorophenyl isothiocyanate (306 mg, 2.0 mmol), O-ethyl hydroxylamine hydrochloride (585 mg, 6.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) are stirred in CH2Cl2 (50 mL) for 2 h. The reaction mixture is diluted with ether, washed with water and 1 M HCl, dried (MgSO4), and concentrated. The residue is purified by column chromatography with hexane-EtOAc yielding a colorless solid.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.Cl.[CH2:12]([O:14][NH2:15])[CH3:13].C(N(CC)CC)C>C(Cl)Cl.CCOCC>[CH2:12]([O:14][NH:15][C:9]([NH:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[S:10])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=S
Name
Quantity
585 mg
Type
reactant
Smiles
Cl.C(C)ON
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and 1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography with hexane-EtOAc yielding a colorless solid

Outcomes

Product
Name
Type
Smiles
C(C)ONC(=S)NC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.